4-Amino-2-fluorobenzonitrile
Overview
Description
4-Amino-2-fluorobenzonitrile is an organic compound with the molecular formula C₇H₅FN₂ It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position
Mechanism of Action
Mode of Action
It’s known that the presence of the amino and fluorobenzonitrile groups can potentially interact with various biological targets .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 and CYP3A4 inhibitor . The compound’s logP values suggest it has moderate lipophilicity, which could impact its distribution and bioavailability .
Result of Action
The molecular and cellular effects of 4-Amino-2-fluorobenzonitrile’s action are currently unknown . More research is needed to understand the compound’s biological activity and potential therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid dust formation and inhalation of the compound . Protective clothing and eye protection should be worn when handling the compound .
Biochemical Analysis
Biochemical Properties
4-Amino-2-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to altered cellular metabolism and changes in cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, resulting in altered metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular processes, such as sustained oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity. At high doses, this compound can induce toxic effects, such as liver damage and impaired renal function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The interaction with cofactors, such as NADPH, is essential for the enzymatic activity. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s activity can be modulated by its localization, affecting its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the reduction of 2-fluoro-4-nitrobenzonitrile using tin(II) chloride dihydrate in ethyl acetate at room temperature, followed by neutralization with potassium carbonate . Another method includes the substitution reaction of 2,4-difluorobenzonitrile with an appropriate reagent to replace the fluorine atom at the 4-position with an amino group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield, safety, and cost-effectiveness. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-fluorobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group in 2-fluoro-4-nitrobenzonitrile can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions:
Reduction: Tin(II) chloride dihydrate in ethyl acetate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products:
Reduction: this compound.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis: 4-Amino-2-fluorobenzoic acid or 4-amino-2-fluorobenzamide
Scientific Research Applications
4-Amino-2-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
- 4-Amino-2,6-difluorobenzonitrile
- 4-Amino-2-fluoro-5-methoxybenzonitrile
- 4-Amino-2-fluorobenzoic acid
Comparison: 4-Amino-2-fluorobenzonitrile is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
4-amino-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUGOYTWYJZNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382646 | |
Record name | 4-Amino-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53312-80-4 | |
Record name | 4-Amino-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53312-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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